molecular formula C7H7NO3 B3229509 3-Hydroxy-5-methoxyisonicotinaldehyde CAS No. 1289038-89-6

3-Hydroxy-5-methoxyisonicotinaldehyde

Cat. No. B3229509
CAS RN: 1289038-89-6
M. Wt: 153.14 g/mol
InChI Key: XZGYPJCLQDTRAS-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxyisonicotinaldehyde is a chemical compound with the formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is related to 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime and 3-hydroxy-5-hydroxymethyl-2-methyl-isonicotinate , which are derivatives of pyridine with hydroxyl and aldehyde substituents .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-methoxyisonicotinaldehyde can be analyzed using various spectroscopic techniques. The compound is related to 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime, which has a molecular formula of CHNO and an average mass of 182.177 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-5-methoxyisonicotinaldehyde include its molecular formula (C7H7NO3) and molecular weight (153.14 g/mol) . Other properties such as boiling point, melting point, and density are not specified in the available resources .

properties

IUPAC Name

3-hydroxy-5-methoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-3-8-2-6(10)5(7)4-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYPJCLQDTRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methoxyisonicotinaldehyde

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethoxyisonicotinaldehyde (2.7 g, 16.16 mmol, 1 eq.) in DCM (100 mL) was added AlCl3 (4.31 g, 32.32 mmol, 2.0 eq.) at rt. The mixture was reflux O/N, cooled to rt, and added into ice (200 g). The aqueous layer was extracted with DCM three times. The combined organic layers were dried over Na2SO4, concentrated, and purified on silica gel using a mixture of EtOAc and hexanes as eluent to give 3-hydroxy-5-methoxyisonicotinaldehyde (420 mg, 17%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 10.96 (s, 1H), 10.26 (s, 1H), 7.96 (s, 1H), 7.80 (s, 1H), 3.84 (s, 3H). LRMS (M+H+) m/z 154.1.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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